Cas no 1491642-09-1 (7-oxa-5-azaspiro3.4octan-6-one)

7-oxa-5-azaspiro3.4octan-6-one 化学的及び物理的性質
名前と識別子
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- 7-oxa-5-azaspiro[3.4]octan-6-one
- SY260681
- Spiro[oxazolidine-4,1'-cyclobutane]-2-one
- F31393
- 7-oxa-5-azaspiro3.4octan-6-one
-
- MDL: MFCD21266165
- インチ: 1S/C6H9NO2/c8-5-7-6(4-9-5)2-1-3-6/h1-4H2,(H,7,8)
- InChIKey: BURLJBVRDBLMMW-UHFFFAOYSA-N
- ほほえんだ: O1C(NC2(C1)CCC2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 151
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 38.3
7-oxa-5-azaspiro3.4octan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00737-1g |
7-oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 95 | 1g |
$620 | 2022-12-04 | |
abcr | AB543614-250 mg |
7-Oxa-5-azaspiro[3.4]octan-6-one; . |
1491642-09-1 | 250MG |
€675.00 | 2023-04-14 | ||
eNovation Chemicals LLC | D920316-1g |
7-Oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 95% | 1g |
$630 | 2023-05-11 | |
Enamine | EN300-1248839-1000mg |
7-oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 95.0% | 1000mg |
$999.0 | 2023-10-02 | |
eNovation Chemicals LLC | Y0996877-1g |
7-oxa-1H-pyrrolo[3,2-c]pyridinespiro[3.4]octan-6-one |
1491642-09-1 | 95% | 1g |
$700 | 2024-08-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00737-1g |
7-oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 95% | 1g |
$620 | 2023-09-07 | |
abcr | AB543614-100mg |
7-Oxa-5-azaspiro[3.4]octan-6-one; . |
1491642-09-1 | 100mg |
€365.70 | 2024-08-02 | ||
abcr | AB543614-250mg |
7-Oxa-5-azaspiro[3.4]octan-6-one; . |
1491642-09-1 | 250mg |
€640.10 | 2025-02-21 | ||
Enamine | EN300-1248839-100mg |
7-oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 95.0% | 100mg |
$347.0 | 2023-10-02 | |
Ambeed | A592650-1g |
7-Oxa-5-azaspiro[3.4]octan-6-one |
1491642-09-1 | 98% | 1g |
$590.0 | 2024-04-23 |
7-oxa-5-azaspiro3.4octan-6-one 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
7-oxa-5-azaspiro3.4octan-6-oneに関する追加情報
7-Oxa-5-Azaspiro[3.4]octan-6-one: A Comprehensive Overview
7-Oxa-5-Azaspiro[3.4]octan-6-one is a unique bicyclic compound with a spiro structure, characterized by the fusion of a six-membered ring (containing an oxygen atom at position 7) and a seven-membered ring (containing a nitrogen atom at position 5). This compound, also known as spiro[3.4]octanone with oxygen and nitrogen heteroatoms, has garnered significant attention in the fields of organic chemistry, pharmacology, and drug design due to its potential as a scaffold for bioactive molecules.
The spiro[3.4]octanone core of this compound provides a rigid framework that can be further functionalized to explore its biological activities. Recent studies have highlighted its role as a precursor in the synthesis of complex natural products and bioactive compounds. For instance, researchers have utilized 7-oxa-5-azaspiro[3.4]octan-6-one as a key intermediate in the total synthesis of alkaloids and other nitrogen-containing natural products, demonstrating its versatility in organic synthesis.
One of the most intriguing aspects of 7-oxa-5-azaspiro[3.4]octan-6-one is its potential in medicinal chemistry. The presence of both oxygen and nitrogen atoms within the spiro system creates opportunities for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. Recent computational studies have revealed that this compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, making it an attractive candidate for further drug development.
Moreover, 7-oxa-5-azaspiro[3.4]octan-6-one has been explored as a template for designing inhibitors of various enzymes and receptors. For example, researchers have reported its ability to modulate the activity of serine proteases, such as thrombin and trypsin, through rational drug design approaches. These findings underscore its potential in the development of therapeutic agents targeting inflammatory diseases, coagulation disorders, and cancer.
The synthesis of 7-Oxa-5-Azaspiro[3.4]octan-6-one involves a multi-step process that typically begins with the preparation of appropriate precursors followed by cyclization reactions to form the spiro structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the number of steps and improving yields. These improvements have made the compound more accessible for large-scale studies and preclinical testing.
In addition to its pharmacological applications, 7-Oxa-5-Azaspiro[3.4]octan-6-one has also been studied for its role in materials science. The compound's rigid bicyclic structure makes it an ideal candidate for designing novel materials with specific mechanical or electronic properties. For instance, researchers have investigated its use as a building block for supramolecular assemblies and self-healing polymers.
From a structural perspective, 7-Oxa-5-Azaspiro[3.4]octan-6-one exhibits unique electronic properties due to the conjugation between the oxygen and nitrogen atoms within the spiro system. These properties have been leveraged in recent studies to explore its application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In conclusion, 7-Oxa-5-Azaspiro[3.4]octan-6-one is a versatile compound with diverse applications across multiple disciplines. Its spiro structure provides a unique platform for exploring new chemical reactions, developing bioactive molecules, and designing advanced materials. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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